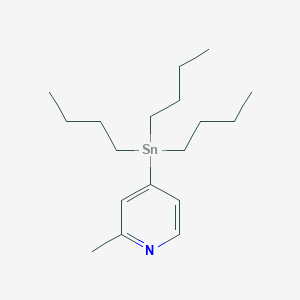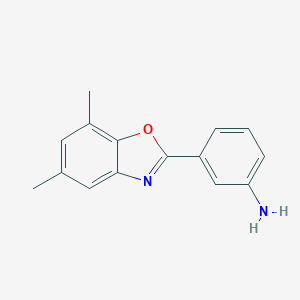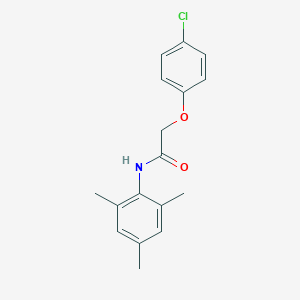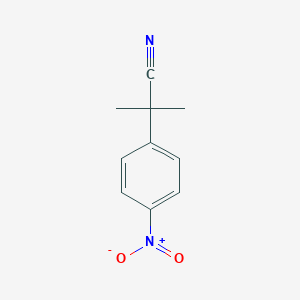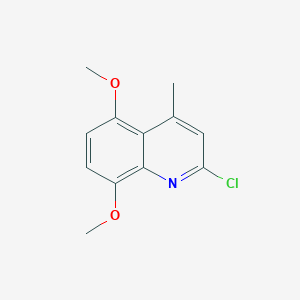
2-Chloro-5,8-dimethoxy-4-methylquinoline
Overview
Description
“2-Chloro-5,8-dimethoxy-4-methylquinoline” is a halogenated heterocycle . It has the empirical formula C12H12ClNO2 and a molecular weight of 237.68 . The compound is typically sold in solid form .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5,8-dimethoxy-4-methylquinoline” can be represented by the SMILES stringClC1=NC2=C(OC)C=CC(OC)=C2C(C)=C1 . The InChI key for this compound is SVTDGXZOUFALGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-Chloro-5,8-dimethoxy-4-methylquinoline” is a solid compound . Its molecular weight is 237.68 .Scientific Research Applications
Antimalarial Activity
2-Chloro-5,8-dimethoxy-4-methylquinoline: has been explored for its potential in combating malaria. Quinoline derivatives are known for their antimalarial properties, and this compound is no exception. It may serve as a starting point for the synthesis of new antimalarial drugs that can be more effective against resistant strains of the malaria parasite .
Antimicrobial Agent
This compound exhibits promising antimicrobial activity. It has been studied for its effectiveness against a range of Gram-positive and Gram-negative bacteria. The structural modifications of the quinoline nucleus can lead to enhanced antimicrobial properties, which is crucial in the development of new antibiotics .
Anticancer Research
In the field of oncology, 2-Chloro-5,8-dimethoxy-4-methylquinoline is being investigated for its anticancer activities. Quinoline derivatives can act as inhibitors of various biological pathways that are essential for cancer cell proliferation and survival .
Antidepressant and Anticonvulsant
The compound’s influence on the central nervous system has been studied, with findings suggesting potential antidepressant and anticonvulsant effects. This opens up possibilities for the development of novel treatments for depression and epilepsy .
Antiviral Applications
Research has indicated that quinoline derivatives, including 2-Chloro-5,8-dimethoxy-4-methylquinoline , could be effective antiviral agents. They may interfere with viral replication processes, offering a pathway to new antiviral medications .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound make it a candidate for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, it could provide relief from conditions such as arthritis .
PDGF Receptor Tyrosine Kinase Inhibition
As a PDGF receptor tyrosine kinase inhibitor, 2-Chloro-5,8-dimethoxy-4-methylquinoline has potential applications in the treatment of diseases characterized by excessive cell proliferation, such as certain cancers and atherosclerosis .
Antioxidant Effects
The antioxidant effects of quinoline derivatives are noteworthy2-Chloro-5,8-dimethoxy-4-methylquinoline could be used to protect cells from oxidative stress, which is implicated in various degenerative diseases .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5,8-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-10(13)14-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDGXZOUFALGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296525 | |
| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-dimethoxy-4-methylquinoline | |
CAS RN |
58868-27-2 | |
| Record name | 58868-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




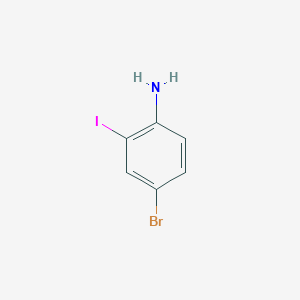
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
